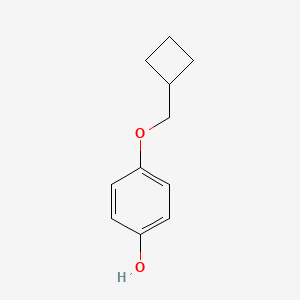

4-Cyclobutylmethoxyphenol

Vue d'ensemble

Description

4-Cyclobutylmethoxyphenol (CBMP) is an organic molecule with a phenolic hydroxyl group and a cyclic cyclobutylmethoxy moiety1. It’s important to note that the information available on this specific compound is limited.

Synthesis Analysis

The synthesis of cyclobutyl 4-methoxyphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings2. However, the specific synthesis process for 4-Cyclobutylmethoxyphenol is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as spectroscopy. However, specific molecular structure analysis for 4-Cyclobutylmethoxyphenol is not readily available in the literature.Chemical Reactions Analysis

The chemical reactions of a compound are determined by its functional groups. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes via Brønsted acid catalysis are reported3. However, specific chemical reactions analysis for 4-Cyclobutylmethoxyphenol is not readily available in the literature.Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point4. Chemical properties describe the characteristic ability of a substance to react to form new substances4. However, specific physical and chemical properties analysis for 4-Cyclobutylmethoxyphenol is not readily available in the literature.Applications De Recherche Scientifique

Environmental Biodegradation and Remediation

4-Nonylphenol (4-NP), a structural analogue of 4-Cyclobutylmethoxyphenol, is a significant environmental pollutant. Studies have explored various bioremediation strategies involving bacteria and microalgae. Rhodococcus sp. strain PN1, for example, has been shown to degrade 4-NP using a gene cluster encoding a regulatory protein and a two-component 4-NP hydroxylase, which is a part of the two-component flavin-diffusible monooxygenase family (Takeo et al., 2008). Another study highlighted the use of a consortium of microorganisms, Arthrospira maxima and Chlorella vulgaris, for the removal of 4-NP from water, demonstrating their potential in environmental cleanup (López-Pacheco et al., 2019).

Photocaging and Controlled Drug Release

Research has been conducted on developing near-IR light-initiated uncaging reactions based on cyanine photochemistry. This work is significant for controlled drug delivery, where compounds like 4-hydroxycyclofen (structurally related to 4-Cyclobutylmethoxyphenol) are released in response to near-IR light, demonstrating potential applications in targeted therapy (Gorka et al., 2014).

Environmental and Health Impact Studies

Several studies have focused on the environmental presence and health impacts of 4-NP and similar compounds. Research has shown that nonylphenols like 4-NP are common in various environmental matrices and can adversely affect human health and wildlife. For example, nonylphenol was found to induce apoptosis and cell cycle arrest in murine neural stem cells, suggesting potential neurotoxicity (Kudo et al., 2004).

Novel Metabolic Pathways in Bacteria

A study on Rhodococcus opacus SAO101 identified a novel gene cluster involved in the degradation of 4-NP, providing insights into the microbial metabolism of such compounds. This research contributes to understanding how bacteria can break down environmental pollutants (Kitagawa et al., 2004).

Endocrine Disruption and Human Exposure

Research has been conducted on the presence of endocrine-disrupting compounds like 4-NP in food, indicating potential long-term dietary exposure risks to humans. This research is crucial in understanding the extent and impact of human exposure to such compounds (Guenther et al., 2002).

Safety And Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety measures. However, the specific safety and hazards information for 4-Cyclobutylmethoxyphenol is not readily available in the literature.

Orientations Futures

The future directions of a compound can include potential applications in various fields such as medicine, materials science, and environmental science. However, the specific future directions for 4-Cyclobutylmethoxyphenol are not readily available in the literature.

Please note that the information provided is based on the available literature and there may be additional information that is not included in this analysis. For a more comprehensive understanding, further research and review of more specialized literature may be necessary.

Propriétés

IUPAC Name |

4-(cyclobutylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRZSIXGPBPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclobutylmethoxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

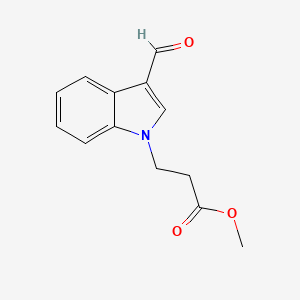

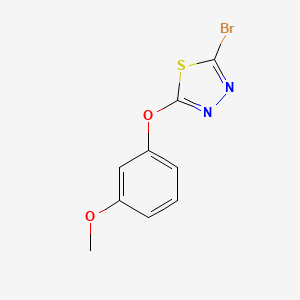

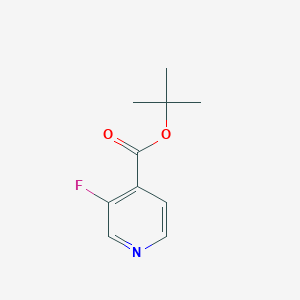

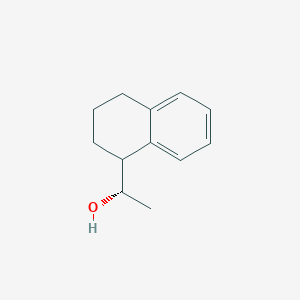

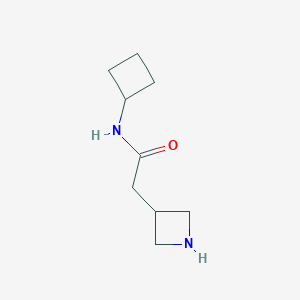

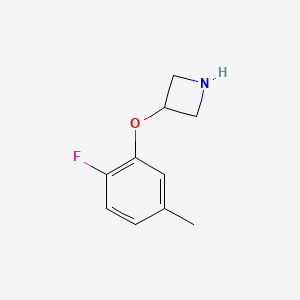

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)

![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)

![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)

![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)